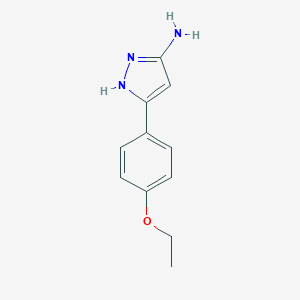

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Descripción

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Biology Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. numberanalytics.comwisdomlib.org Its derivatives are known to exhibit a wide array of biological activities, making them crucial pharmacophores in the design and development of new drugs. numberanalytics.com The significance of pyrazoles stems from their unique structural and chemical properties, which allow for diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

The versatility of the pyrazole nucleus has led to its incorporation into numerous clinically used drugs with anti-inflammatory, analgesic, anticancer, and antiobesity properties. mdpi.com The ease of synthesis and the potential for broad therapeutic applications make pyrazole-based compounds a major focus of academic and industrial research. nih.gov Researchers are continuously exploring new synthetic methods and biological evaluations of pyrazole derivatives to address a range of diseases. orientjchem.orgnih.gov

The pyrazole scaffold's ability to act as a ligand for various receptors and enzymes has been extensively documented. nih.govresearchgate.net This has led to the development of potent inhibitors for targets such as kinases, cyclooxygenase (COX), and those involved in bacterial and viral infections. nih.gov The ongoing research into pyrazole derivatives continues to uncover new therapeutic potentials, solidifying their importance in modern chemical biology. nih.govresearchgate.net

Contextualization of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine within the Pyrazol-3-amine Scaffold Family

The pyrazol-3-amine scaffold is a specific class of pyrazole derivatives characterized by an amino group at the 3-position of the pyrazole ring. mdpi.com This particular arrangement is of significant interest due to its prevalence in compounds with demonstrated biological activity. mdpi.com The amino group provides a key site for further chemical modification, allowing for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

Compounds featuring the pyrazol-3-amine core have been widely reported as anticancer and anti-inflammatory agents, as well as having anti-infective properties. mdpi.com The position of the amino group is crucial, as 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each exhibit distinct biological profiles. nih.gov Specifically, 5-aminopyrazoles are noted for their versatility in medicinal chemistry, with applications as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. mdpi.com

The subject of this article, this compound, fits within this important family. The presence of the 4-ethoxyphenyl group at the 5-position of the pyrazole ring is a key structural feature. The electronic and steric properties of this substituent can significantly influence the compound's interaction with biological targets. nih.gov Research into related structures, such as those with different substituents on the phenyl ring, has shown that these modifications can dramatically alter biological activity and selectivity. nih.gov

Scope and Research Imperatives for this compound Studies

The primary research imperative for this compound is the thorough investigation of its potential biological activities. Given the known properties of the pyrazol-3-amine scaffold, key areas of focus include its potential as an anti-inflammatory, analgesic, and anticancer agent. chemimpex.com Its structural similarity to known kinase inhibitors also warrants investigation into its activity against various protein kinases.

A critical aspect of future research will be the synthesis of a series of derivatives to establish clear structure-activity relationships (SAR). nih.gov By systematically modifying the ethoxyphenyl group and the pyrazole core, researchers can identify the structural features essential for potent and selective biological activity. This includes exploring the impact of different substituents on the phenyl ring and modifications of the amine group.

Furthermore, computational studies, such as molecular docking, can provide valuable insights into the potential binding modes of this compound with various biological targets. nih.govnih.gov These in silico methods, combined with experimental biological evaluation, will be crucial in guiding the rational design of more potent and selective analogs. The ultimate goal is to determine if this compound or its derivatives can serve as lead structures for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCKUJMHTNSQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374482 | |

| Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129117-13-1 | |

| Record name | 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129117-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 5 4 Ethoxyphenyl 1h Pyrazol 3 Amine

Established Synthetic Methodologies for Pyrazol-3-amine Scaffolds

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Dicarbonyl Precursors

A prevalent and classical method for pyrazole (B372694) synthesis is the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. nih.govresearchgate.net This approach is versatile, allowing for the introduction of various substituents on the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of substituents at the N1 position of the pyrazole.

For the synthesis of 3-aminopyrazoles specifically, β-ketonitriles are common precursors. The reaction of a β-ketonitrile with hydrazine involves the condensation of hydrazine with the ketone functionality, followed by cyclization where the amino group of the hydrazine attacks the nitrile carbon.

Table 1: Examples of Dicarbonyl Precursors and Hydrazine Derivatives in Pyrazole Synthesis

| Dicarbonyl Precursor/Equivalent | Hydrazine Derivative | Resulting Pyrazole Type |

| 1,3-Diketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole |

| β-Ketonitrile | Phenylhydrazine | 1-Phenyl-3-substituted-5-aminopyrazole |

| β-Ketoester | Hydrazine Hydrate | Pyrazol-3-one |

| Acetylenic Ketones | Hydrazine Derivatives | Substituted Pyrazoles |

This table provides a generalized overview of common precursor combinations.

One-Pot Multicomponent Reaction Approaches

To enhance efficiency and sustainability, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrazol-3-amines from simple starting materials in a single step. ut.ac.irbenthamdirect.com These reactions often involve the in-situ formation of the necessary intermediates.

A common MCR for pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. biointerfaceresearch.comresearchgate.net Catalysts, such as bases or Lewis acids, are often employed to facilitate the reaction. This approach is highly convergent and allows for significant structural diversity in the final products. rsc.org

Regioselective Synthesis and Isomer Control in Pyrazole Formation

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two possible regioisomers can occur. nih.gov Controlling the regioselectivity of the cyclocondensation is a critical aspect of pyrazole synthesis. nih.govfigshare.com The outcome of the reaction is often influenced by factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine, the pH of the reaction medium, and the choice of solvent and catalyst.

For instance, the reaction of a β-ketonitrile with a substituted hydrazine can potentially yield two different N-substituted pyrazol-3-amines. The regioselectivity is often governed by the relative reactivity of the two carbonyl/nitrile groups. Generally, the more electrophilic carbon is attacked first by the hydrazine. In the case of β-ketonitriles, the ketone carbonyl is typically more electrophilic than the nitrile carbon, leading to a predictable regiochemical outcome. nih.gov The use of specific catalysts, such as copper (II) nitrate, has been shown to provide highly regioselective products. nih.gov

Targeted Synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine and Analogues

The specific synthesis of this compound involves the strategic selection of precursors that will introduce the 4-ethoxyphenyl group at the 5-position and an amino group at the 3-position of the pyrazole ring.

Precursor Selection and Optimization of Reaction Conditions

The most direct route to this compound is the reaction of 3-(4-ethoxyphenyl)-3-oxopropanenitrile (B1613340) (4-ethoxybenzoylacetonitrile) with hydrazine hydrate.

Table 2: Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Product |

| 3-(4-ethoxyphenyl)-3-oxopropanenitrile | Hydrazine Hydrate | This compound |

The reaction conditions for this synthesis are crucial for achieving a good yield and purity. This typically involves heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. Optimization of the reaction temperature and time is necessary to ensure complete conversion and minimize the formation of byproducts.

Post-Synthetic Functionalization of the Pyrazole Ring System

Once the this compound core is synthesized, further functionalization can be carried out to create a library of analogues. The pyrazole ring and the exocyclic amino group offer multiple sites for modification. mdpi.comnih.gov

N-Alkylation/N-Arylation: The NH group of the pyrazole ring can be alkylated or arylated using various electrophiles in the presence of a base. pharmaguideline.com This allows for the introduction of diverse substituents at the N1 position, which can significantly influence the biological activity of the molecule.

Acylation of the Amino Group: The 3-amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This modification can alter the electronic properties and steric bulk of the substituent at the 3-position.

Diazotization and Subsequent Reactions: The 3-amino group can be diazotized and then subjected to various Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, at the 3-position.

Electrophilic Substitution on the Pyrazole Ring: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of groups like nitro or halogens. pharmaguideline.com

These post-synthetic modifications provide a powerful avenue for the structural diversification of this compound, enabling the exploration of structure-activity relationships for various therapeutic and agrochemical applications.

Substitution Reactions on the Amino Moiety

The primary amino group at the C3 position of this compound is a key site for derivatization, allowing for the introduction of a variety of functional groups through substitution reactions. These reactions, primarily acylations and sulfonamides, can significantly alter the compound's physicochemical and biological properties.

While specific studies on the acylation of this compound are not extensively documented, the general reactivity of 5-aminopyrazoles suggests that they readily undergo acylation. For instance, the reaction of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in a suitable solvent like dichloromethane (B109758) (DCM) yields the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. arkat-usa.org Similarly, treatment of 5-amino-3-methyl-1-phenylpyrazole with an acetic acid/acetic anhydride (B1165640) mixture results in the formation of 5-acetylamino-3-methyl-1-phenylpyrazole. researchgate.net

Sulfonylation of the amino group is another important transformation. The reaction of 5-amino-3-methyl-1-phenylpyrazole with benzenesulfonyl chloride has been reported to yield the corresponding sulfonamide derivative. researchgate.net A more general approach to pyrazole-4-sulfonamides involves the initial sulfonation of the pyrazole ring followed by reaction with an amine. For example, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid and then thionyl chloride to form the sulfonyl chloride, which subsequently reacts with various amines to produce a library of sulfonamide derivatives. nih.gov This two-step process highlights a common strategy for accessing N-substituted sulfonamides of pyrazoles.

The table below summarizes representative substitution reactions on the amino moiety of analogous 5-aminopyrazoles.

| Reactant | Reagent | Product | Reference |

| 5-Amino-3-aryl-1H-pyrazoles | Substituted benzoyl chlorides | N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamides | arkat-usa.org |

| 5-Amino-3-methyl-1-phenylpyrazole | Acetic anhydride/Acetic acid | 5-Acetylamino-3-methyl-1-phenylpyrazole | researchgate.net |

| 5-Amino-3-methyl-1-phenylpyrazole | Benzenesulfonyl chloride | N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | researchgate.net |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Various amines | N-Substituted-3,5-dimethyl-1H-pyrazole-4-sulfonamides | nih.gov |

Sulfenylation Reactions of Pyrazole Derivatives

Sulfenylation, the introduction of a sulfur-containing group, on pyrazole derivatives can lead to compounds with interesting biological activities. While direct sulfenylation of this compound is not well-documented, related reactions on similar heterocyclic systems provide insight into potential synthetic routes. The reaction of pyrazoles with sulfenyl chlorides is a common method for introducing a thioether linkage. The specific conditions for such reactions, including the choice of solvent and base, would likely need to be optimized for the this compound substrate. The presence of the amino group might require protection prior to sulfenylation to avoid side reactions.

Condensation Reactions with Aldehydes and Ketones

The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by an acid and involve the formation of a carbinolamine intermediate followed by dehydration.

The synthesis of Schiff bases derived from pyrazoles is a well-established field. For example, pyrazole aldehydes have been condensed with various aromatic amines to produce a range of Schiff bases. scielo.org.co Similarly, 4-amino antipyrine (B355649) has been reacted with different aldehydes to yield the corresponding imines. scielo.org.co These examples demonstrate the general feasibility of forming the C=N bond through the condensation of an amino-substituted pyrazole with a carbonyl compound. The reaction of this compound with various aldehydes and ketones would be expected to proceed under similar conditions, likely in a solvent such as ethanol with a catalytic amount of acid, to yield a diverse library of Schiff base derivatives.

The following table presents examples of condensation reactions between aminopyrazoles and carbonyl compounds.

| Aminopyrazole Derivative | Carbonyl Compound | Product Type | Reference |

| Pyrazole aldehyde | Aromatic amines | Schiff base | scielo.org.co |

| 4-Amino antipyrine | Various aldehydes | Schiff base | scielo.org.co |

Green Chemistry Principles in the Synthesis of Pyrazol-3-amines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. The synthesis of pyrazol-3-amines, including this compound, can benefit from these approaches, particularly through the use of alternative energy sources and sustainable reaction media.

Microwave and Ultrasound-Assisted Synthetic Routes

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Microwave-Assisted Synthesis: The synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through a microwave-mediated reaction of an aryl hydrazine with 3-aminocrotononitrile (B73559) or an α-cyanoketone in aqueous hydrochloric acid. nih.govyoutube.com This method offers rapid and efficient access to these compounds, with typical reaction times of 10-15 minutes and yields ranging from 70-90%. nih.gov Microwave irradiation has also been successfully employed in the synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles and hydrazines. nih.gov These examples strongly suggest that the synthesis of this compound from appropriate precursors could be significantly enhanced by the application of microwave technology.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. Ultrasound has been utilized in the synthesis of various pyrazole derivatives. For instance, the synthesis of 1,5-disubstituted pyrazoles has been achieved in high yields under ultrasound irradiation. asianpubs.org Furthermore, an ultrasound-assisted, three-component synthesis of complex 3-(5-amino-1H-pyrazol-4-yl) derivatives in water has been reported, highlighting the potential of this technique for constructing intricate molecular architectures in an environmentally friendly manner. google.com

The table below provides a comparative overview of reaction conditions for pyrazole synthesis using these green technologies.

| Technique | Starting Materials | Solvent | Reaction Time | Yield | Reference |

| Microwave | Aryl hydrazine, α-cyanoketone | 1 M HCl (aq) | 10-15 min | 70-90% | nih.gov |

| Microwave | β-ketonitriles, Hydrazine | Not specified | Not specified | High | nih.gov |

| Ultrasound | α,β-Unsaturated cyanoester, Phenyl hydrazine | Ethanol | 75-90 min | High | asianpubs.org |

| Ultrasound | Isatin, Malononitrile, Hydrazine hydrate | Water | Not specified | Not specified | google.com |

Sustainable Solvents and Reagents in Pyrazole Synthesis

The use of sustainable solvents and recyclable catalysts is a key aspect of green chemistry. Water and ethanol are particularly attractive solvents due to their low toxicity, availability, and minimal environmental impact.

Sustainable Solvents: An efficient, one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles has been developed using water and ethanol as the reaction medium at room temperature without the need for a catalyst. nih.gov The use of aqueous media in organic synthesis can offer advantages such as rate enhancement and simplified product isolation. google.com The synthesis of pyrazoles in aqueous media has been demonstrated to be a viable and environmentally benign approach. google.com

Recyclable Catalysts: The development of recyclable catalysts is crucial for sustainable chemical processes. For the synthesis of pyrazole derivatives, various recyclable catalysts have been explored. Fe3O4@SiO2@vanillin@thioglycolic acid magnetic nanoparticles have been used as a recyclable catalyst for the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. nih.gov This catalyst can be easily recovered using an external magnet and reused for several cycles without a significant loss of activity. nih.gov

The following table highlights examples of green synthetic approaches for aminopyrazole derivatives.

| Reaction | Solvent | Catalyst | Key Green Feature | Reference |

| Three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles | Water/Ethanol | Catalyst-free | Use of green solvents, room temperature | nih.gov |

| Synthesis of 5-amino-bispyrazole-4-carbonitriles | Not specified (grinding) | Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | Recyclable magnetic nanocatalyst | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 5 4 Ethoxyphenyl 1h Pyrazol 3 Amine Molecular Structure

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for delineating the molecular structure of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine by mapping the ¹H and ¹³C atomic nuclei environments. While specific spectral data for this exact compound is not widely published, analysis of closely related analogs, such as those containing a methoxyphenyl group, provides a strong basis for predicting the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethoxy group, the aromatic protons on the phenyl ring, the pyrazole (B372694) ring proton, and the amine and pyrazole NH protons. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The aromatic protons on the 4-ethoxyphenyl substituent would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The pyrazole ring proton (H-4) is expected to resonate as a singlet. The chemical shifts for the amine (-NH₂) and the pyrazole NH protons can vary and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the ethoxy group, the six carbons of the phenyl ring (with four unique signals due to symmetry), and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethoxy-CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy-CH₂ | ~4.0 (quartet) | ~63 |

| Phenyl-H (ortho to OEt) | ~6.9 (doublet) | - |

| Phenyl-H (meta to OEt) | ~7.6 (doublet) | - |

| Pyrazole-H4 | ~5.7 (singlet) | ~90 |

| Pyrazole-NH | Variable (broad singlet) | - |

| Amine-NH₂ | Variable (broad singlet) | - |

| Phenyl-C (ipso to Pyrazole) | - | ~124 |

| Phenyl-C (ortho to OEt) | - | ~115 |

| Phenyl-C (meta to OEt) | - | ~128 |

| Phenyl-C (para, C-OEt) | - | ~158 |

| Pyrazole-C3 | - | ~155 |

| Pyrazole-C4 | - | ~90 |

| Pyrazole-C5 | - | ~145 |

Note: These are predicted values based on the analysis of similar compounds and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole ring (NH) are anticipated in the region of 3200-3500 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C=N stretching of the pyrazole ring and the C=C stretching of the aromatic phenyl ring are expected in the 1500-1650 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ethoxy group should be observable in the 1200-1250 cm⁻¹ range.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine and Pyrazole) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C=N (Pyrazole Ring) | Stretching | 1550 - 1650 |

| C=C (Aromatic Ring) | Stretching | 1500 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1250 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern can offer insights into the molecule's structure. Common fragmentation pathways for this compound might include the loss of the ethoxy group, cleavage of the pyrazole ring, or loss of the amine group. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different components.

Single Crystal X-ray Diffraction for Solid-State Conformation and Packing

Furthermore, the crystal packing is dictated by intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the amine (NH₂) and pyrazole (NH) groups acting as hydrogen bond donors and the nitrogen atoms of the pyrazole ring and the oxygen of the ethoxy group potentially acting as acceptors. These hydrogen bonds can lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. iucr.orgnih.govnih.gov

Conformational Analysis and Tautomerism Studies of the Pyrazole Core

The pyrazole ring system can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For a 3,5-disubstituted pyrazole like this compound, two tautomeric forms are possible: this compound and 3-(4-ethoxyphenyl)-1H-pyrazol-5-amine.

The preferred tautomer in a given state (solid, liquid, or gas) is influenced by the nature of the substituents and the surrounding environment (e.g., solvent polarity). nih.gov Computational studies and experimental methods like NMR spectroscopy can be employed to investigate the tautomeric equilibrium. The relative stability of the tautomers is determined by electronic and steric factors. For instance, the electron-donating or -withdrawing nature of the substituent at positions 3 and 5 can significantly impact which tautomer predominates. nih.gov

Computational Chemistry and Theoretical Investigations of 5 4 Ethoxyphenyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. asrjetsjournal.orgnih.gov By calculating the electron density, DFT methods can predict a wide range of molecular properties with high accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole (B372694) derivatives, the distribution of these orbitals is key to their function. The HOMO is typically located over the electron-rich parts of the molecule, such as the pyrazole ring and amine substituents, while the LUMO is distributed over the electron-accepting regions. researchgate.net In a study of a functionalized 4-aminopyrazole derivative, DFT calculations revealed a HOMO-LUMO energy gap of 2.35 eV, indicating significant potential for charge transfer within the molecule. arabjchem.org For 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, the ethoxyphenyl and amine groups are expected to influence the electron density distribution, affecting the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aminopyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.59 |

| LUMO | -3.24 |

| Energy Gap (ΔE) | 2.35 |

Data is representative of a functionalized aminopyrazole derivative as reported in related studies. arabjchem.org

Charge Density Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. avogadro.cclibretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. deeporigin.com The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. deeporigin.comwalisongo.ac.id Green and yellow areas represent regions of neutral or intermediate potential.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, calculated using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. mdpi.com By comparing the theoretically calculated vibrational modes with experimentally obtained spectra, the molecular structure can be confirmed, and specific functional groups can be identified. rdd.edu.iqsemanticscholar.org Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds. mdpi.com

For this compound, key vibrational modes would include the N-H stretching of the amine and pyrazole groups, C-N stretching, C=C stretching of the aromatic rings, and the C-O-C stretching of the ether linkage. Theoretical calculations on pyrazole derivatives have shown good agreement with experimental FT-IR data, allowing for precise assignment of vibrational bands. researchgate.net For example, in a study on a pyrazolo[4,3-d]pyrimidine derivative, N-H absorptions were identified at 3221 and 3183 cm⁻¹, while the C=O group was observed at 1664 cm⁻¹. arabjchem.org

Table 2: Representative Calculated Vibrational Frequencies for Aminopyrazole-Related Structures

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (NH2) / Pyrazole (NH) | 3100-3400 |

| C-H Stretch | Aromatic Ring | 3000-3100 |

| C=N Stretch | Pyrazole Ring | 1590-1650 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-O-C Stretch | Ether | 1050-1250 |

Data is a generalized representation based on typical values for the specified functional groups in related heterocyclic compounds. arabjchem.orgrdd.edu.iq

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. amazonaws.com It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

Prediction of Binding Affinity and Interaction Modes with Macromolecular Targets

Docking simulations calculate a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the interaction between the ligand and the target. A more negative score typically indicates a stronger, more favorable binding interaction. nih.gov The simulation also reveals the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. nih.gov

For pyrazole derivatives, docking studies have shown that the pyrazole core is a versatile scaffold for interacting with various protein targets. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.gov The substituted phenyl ring, such as the ethoxyphenyl group in the target compound, often engages in hydrophobic or π-π interactions within the binding pocket. acs.org For instance, in a docking study of a pyrazole derivative against B-cell lymphoma (BCL-2), a binding affinity of -8.65 kcal/mol was reported, indicating strong interaction. acs.org

Identification of Putative Biological Target Receptors and Enzymes

The pyrazole scaffold is present in numerous FDA-approved drugs that target a wide range of receptors and enzymes. nih.gov An in-silico study highlighted that 3-aminopyrazole derivatives have the potential to interact with 1858 different biological targets, with a particular affinity for protein kinases. researchgate.net Molecular docking studies on various pyrazole derivatives have identified several putative biological targets.

Key enzyme families frequently targeted by pyrazole-containing compounds include:

Protein Kinases: Many pyrazole derivatives are designed as kinase inhibitors, which are crucial in cancer therapy. Targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). researchgate.netalrasheedcol.edu.iq

Cyclooxygenases (COX): The anti-inflammatory properties of some pyrazoles, like celecoxib, are due to their inhibition of COX-1 and COX-2 enzymes. mdpi.com

Carbonic Anhydrases (CA): Certain pyrazole-carboxamides bearing sulfonamide moieties have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov

Other Receptors: Pyrazole derivatives have also been investigated for their binding affinity to targets like dopamine D2 and serotonin 5-HT2A receptors, relevant for antipsychotic activity. nih.gov

Table 3: Examples of Pyrazole Derivatives and Their Docked Biological Targets

| Derivative Type | Biological Target | Target PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Benzimidazole-pyrazole hybrid | B-cell lymphoma (BCL-2) | 4LXD | -8.65 | Not specified |

| Pyrazole-carboxamide | Carbonic Anhydrase I (hCA I) | Not specified | -9.3 | Not specified |

| Pyrazole-carboxamide | Carbonic Anhydrase II (hCA II) | Not specified | -8.5 | Not specified |

| Fluorinated Pyrazole | Estrogen Receptor Alpha (ERα) | 3ERT | -10.61 | Arg394, Glu353 |

Data is compiled from docking studies on various pyrazole derivatives. nih.govacs.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of such investigations, providing a framework for how this compound could be analyzed.

A typical QSAR study on a series of pyrazole analogs would involve the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. They are generally categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties like molecular weight, atom count, and logP (a measure of lipophilicity).

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and shape indices. They provide information about the branching and connectivity of the molecule.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its volume, surface area, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

Once these descriptors are calculated for a set of pyrazole derivatives with known biological activities (e.g., inhibitory concentrations like IC50), statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR model. This model takes the form of an equation that relates the descriptors to the biological activity.

For instance, a hypothetical QSAR model for a series of pyrazole-based enzyme inhibitors might look like:

log(1/IC50) = β0 + β1(logP) + β2(Dipole_Moment) + β3(ASA_H) + ...

Where:

log(1/IC50) is the biological activity.

β0, β1, β2, β3 are the regression coefficients determined from the statistical analysis.

logP, Dipole_Moment, and ASA_H (hydrophobic surface area) are examples of molecular descriptors.

Such models can then be used to predict the biological activity of new, unsynthesized pyrazole derivatives, including isomers or analogs of this compound. This predictive capability is invaluable in drug discovery for prioritizing the synthesis of compounds with potentially higher efficacy.

Cheminformatics studies would further involve the analysis of large datasets of pyrazole-containing compounds to identify structure-activity trends and pharmacophoric features essential for their biological activity. Techniques like similarity searching, clustering, and scaffold analysis can help in understanding the chemical space of pyrazole derivatives and in designing novel compounds with desired properties. For example, a pharmacophore model for a particular target might reveal that a hydrogen bond donor (like the amine group in this compound), a hydrogen bond acceptor, and an aromatic ring at specific relative distances are crucial for activity.

Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| 1D | LogP | The logarithm of the partition coefficient between n-octanol and water. | A measure of the molecule's lipophilicity, affecting cell membrane permeability. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of the surface contributions of polar atoms. | Relates to drug transport properties, including blood-brain barrier penetration. |

| 2D | Number of Rotatable Bonds | The count of bonds that allow for free rotation. | Influences conformational flexibility and binding to a target. |

| 3D | Dipole Moment | A measure of the polarity of the molecule. | Affects intermolecular interactions, including binding to a biological target. |

| 3D | Accessible Surface Area (ASA) | The surface area of a molecule that is accessible to a solvent. | Provides insights into the molecule's interaction with its environment. |

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry offers a powerful lens through which to investigate the intricate details of chemical reactions, including the synthesis of this compound. By employing quantum chemical methods, it is possible to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction mechanism.

The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. For the synthesis of this compound, a plausible precursor would be a β-ketonitrile bearing a 4-ethoxyphenyl group. The reaction is believed to proceed through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the other nitrogen atom of the hydrazine on the nitrile carbon.

Computational studies can elucidate this proposed mechanism in several ways:

Reaction Coordinate Profiling: By calculating the energy of the system along the reaction coordinate, a potential energy surface can be mapped out. This allows for the identification of energy minima corresponding to reactants, intermediates, and products, as well as energy maxima corresponding to transition states.

Transition State Theory: The structure of the transition state for each elementary step can be located and characterized. The activation energy (the energy difference between the transition state and the reactants) can then be calculated, which is a key determinant of the reaction rate.

Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using implicit or explicit solvent models. This is crucial as many organic reactions are performed in solution, and the solvent can significantly affect the energies of the species involved.

A hypothetical computational investigation into the synthesis of this compound might involve the following steps:

Geometry Optimization: The 3D structures of the reactants (the β-ketonitrile and hydrazine), the proposed hydrazone intermediate, the transition states, and the final 5-aminopyrazole product are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states). They also provide thermodynamic data such as zero-point vibrational energies.

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.

These calculations would provide quantitative data on the feasibility of the proposed reaction pathway and could help in optimizing reaction conditions. For example, by comparing the activation energies of different possible pathways, the most likely mechanism can be determined.

Table 2: Hypothetical Computational Data for a Proposed Reaction Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (β-ketonitrile + hydrazine) | 0.0 | Starting materials |

| Transition State 1 (Hydrazone formation) | +15.2 | Energy barrier for the initial nucleophilic attack |

| Hydrazone Intermediate | -5.8 | Stable intermediate formed after the first step |

| Transition State 2 (Cyclization) | +20.5 | Energy barrier for the intramolecular cyclization |

| Product (this compound) | -25.1 | Final product of the reaction |

Note: The data in this table is purely illustrative and does not represent actual calculated values.

Furthermore, computational studies can explore alternative synthetic routes and predict the regioselectivity of reactions, which is particularly important when using substituted hydrazines. For instance, if a substituted hydrazine were used, computational models could predict whether the substituent would end up on the N1 or N2 position of the pyrazole ring.

In Vitro Biological Activity and Pharmacological Pathway Investigations of 5 4 Ethoxyphenyl 1h Pyrazol 3 Amine and Its Derivatives

In Vitro Antimicrobial Activity Assessments

Derivatives of the pyrazole (B372694) scaffold have been extensively studied for their ability to combat microbial growth. These investigations cover a spectrum of bacterial and fungal pathogens, revealing promising leads for the development of new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Substituted pyrazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that the introduction of various functional groups to the pyrazole core can significantly influence their antibacterial potency.

For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial activity. nih.gov Compounds within this series, particularly those with specific substitutions (compounds 9d, 9g, and 9h), showed potent activity against a panel of bacteria. nih.gov The screening included Gram-positive strains like Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis, as well as Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

Similarly, research on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified compounds with potent activity against staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. mdpi.com These compounds were particularly effective against S. aureus, demonstrating bactericidal action and the ability to inhibit biofilm formation. mdpi.com Another study focusing on trifluoromethyl-substituted pyrazole derivatives also reported potent growth inhibition of Gram-positive bacteria. nih.gov Specifically, a tetrasubstituted aniline (B41778) derivative inhibited the growth of all tested bacteria with MIC values of 0.78 μg/ml. nih.gov

The antimicrobial activity of newly synthesized fused pyrazole derivatives, such as pyrazolo[3,4-c]pyridazine and pyrazolo[3,4-d]pyrimidine, was tested against bacterial species including E. coli, Bacillus megaterium, and B. subtilis, showing good antimicrobial activity. nih.gov Furthermore, pyrazolopyran and related derivatives have been shown to be as potent or even more potent than commercial antibiotics against certain pathogenic strains. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organisms | Activity/MIC Values | Reference |

|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | Compounds 9d, 9g, 9h showed potent activity. | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis | MICs as low as 0.78 μg/mL. | mdpi.com |

| 4-Aryl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives | Gram-positive bacteria | A tetrasubstituted derivative showed MICs of 0.78 μg/ml. | nih.gov |

| Fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidine) | E. coli, B. megaterium, B. subtilis | Good antimicrobial activity reported. | nih.gov |

| Pyrazolopyran derivatives | S. pneumoniae, C. tetani, B. subtilis, S. typhi, V. cholerae, E. coli | Some compounds were equipotent or more potent than commercial antibiotics. | researchgate.net |

Antifungal Properties Against Various Fungal Species

The antifungal potential of pyrazole derivatives has also been a subject of investigation. Fluorinated 4,5-dihydro-1H-pyrazole derivatives were assessed for their activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum, and F. culmorum. nih.gov The 2-chlorophenyl derivative (H9) and the 2,5-dimethoxyphenyl derivative (H7) were most active against S. sclerotiorum. nih.gov

In another study, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were tested against mycotoxic fungal strains like Fusarium verticillioides, Aspergillus ochraceous, and Penicillium chrysogenum, with several compounds demonstrating potent antifungal effects. nih.gov Novel pyrazole-thiazole carboxamides have shown excellent in vitro activities against Rhizoctonia cerealis, surpassing the commercial fungicide thifluzamide. nih.gov

Hydrazone derivatives of pyrazole have also exhibited remarkable antifungal activities, with one compound displaying MIC values ranging from 2.9–7.8 µg/mL, which were lower than the standard drug clotrimazole. nih.gov Additionally, a series of pyrazolopyran derivatives were screened against Aspergillus fumigatus and Candida albicans, with some showing potency comparable to or greater than commercial antibiotics. researchgate.net Research into pyrazole analogues containing an aryl trifluoromethoxy group also identified compounds with significant activity against various plant pathogenic fungi. semanticscholar.org

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Class | Test Organisms | Activity/Inhibition | Reference |

|---|---|---|---|

| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | S. sclerotiorum, F. culmorum | H9 showed 43.07% inhibition against S. sclerotiorum and 46.75% against F. culmorum. | nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | F. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum | Compounds 9d, 9g, and 9h showed potent activity. | nih.gov |

| Pyrazole-1-carbothiohydrazide derivatives | Fungal strains | MIC values of 2.9–7.8 µg/mL. | nih.gov |

| Pyrazolopyran derivatives | A. fumigatus, C. albicans | Some compounds were equipotent or more potent than commercial antibiotics. | researchgate.net |

| Pyrazole analogues with aryl trifluoromethoxy group | F. graminearum, C. micotianae | Compound 1v showed high activity against F. graminearum (EC50 = 0.0530 µM). | semanticscholar.org |

In Vitro Anticancer and Antiproliferative Potentials in Cellular Models

The development of pyrazole-containing compounds as anticancer agents is an active area of research. These molecules have shown the ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Cytotoxicity Profiles Against Human Cancer Cell Lines

Numerous studies have documented the cytotoxic effects of pyrazole derivatives against a wide array of human cancer cell lines. For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibited interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov Another study on 5-aminopyrazole derivatives identified compounds that suppress the growth of specific cancer cell lines, with one derivative selectively blocking the growth of the renal cancer cell line CAKI-1. nih.gov

Dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were evaluated against several hematologic and breast cancer cell lines. ulpgc.es Compound 4a, featuring a 4-NO2 group, demonstrated significant cytotoxic activity against the HL-60 leukemia cell line with an IC50 of 0.70 µM and also showed good activity against HEL, K562, and SKBR3 breast cancer cells. ulpgc.es Furthermore, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were tested on a panel of ten cancer cell lines, showing efficacy against colon cancer lines like HCT-116 and HT-29. nih.gov

Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines also displayed in vitro anticancer activity. nih.gov Specifically, compounds 9a and 14g were evaluated against MCF-7, HCT-116, and HeLa cancer cell lines. nih.gov The synthesis of pyrazole derivatives fused with other heterocyclic systems, such as pyrazolo[4,3-e] nih.govnih.govnih.govtriazines, has also yielded compounds with significant broad cytotoxic activity in the low micromolar range against prostate (PC-3), breast (MCF-7), lung (H460), and colon (Colo205) cancer cell lines. researchgate.net

Table 3: Cytotoxicity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 Values/Activity | Reference |

|---|---|---|---|

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a) | HL-60 (Leukemia) | 0.70 ± 0.14 µM | ulpgc.es |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (4a) | SKBR3 (Breast) | 1.30 ± 0.28 µM | ulpgc.es |

| 5-Aminopyrazole derivative (1e) | CAKI-1 (Renal) | Selectively blocked growth. | nih.gov |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazines | PC-3, MCF-7, H460, Colo205 | Significant activity in low micromolar range. | researchgate.net |

| lH-Pyrazolo[3,4-b]quinolin-3-amine (QTZ05) | HCT-116 (Colon) | Inhibited colony formation. | nih.gov |

Mechanisms of Antiproliferative Action, Including Cell Cycle Arrest and Apoptosis Induction

Investigations into the mechanisms underlying the anticancer effects of pyrazole derivatives have revealed their ability to interfere with key cellular processes like cell cycle progression and apoptosis.

A study on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives demonstrated that they inhibit the growth of colon cancer cells by inducing apoptosis and causing cell cycle arrest at the sub-G1 phase. nih.gov Another investigation on 5-methoxyindole (B15748) tethered C-5 functionalized isatins found that the most active compound caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov

A novel pyrazole compound, PTA-1, was found to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells. researchgate.net Similarly, a diarylpentanoid analog, MS13, induced antiproliferative activity and apoptosis in non-small cell lung cancer cells (NCI-H520 and NCI-H23). monash.edu This was accompanied by a significant increase in caspase-3 activity and a decrease in Bcl-2 protein concentration, indicating the involvement of apoptotic pathways. monash.edu The study also identified the modulation of genes associated with PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. monash.edu

Tubulin Polymerization Inhibition Studies (for analogous structures)

A significant mechanism of action for several anticancer compounds, including some pyrazole derivatives, is the inhibition of tubulin polymerization, which disrupts microtubule formation and arrests cells in mitosis.

Research on pyrazole derivatives has identified compounds that act as tubulin polymerization inhibitors. nih.gov One particular pyrazole derivative, compound 5b, which is structurally related to the target compound class, inhibited tubulin polymerization with an IC50 of 7.30 μM. nih.gov This compound was found to be 5- to 35-fold more potent than the reference compound ABT-751 in inhibiting certain cancer cell lines. nih.gov

Other studies have also highlighted the potential of pyrazole hybrids as tubulin-targeting agents. nih.gov An indole-pyrazole hybrid, compound 18, exhibited moderate inhibitory activity against tubulin polymerization with an IC50 of 19 μM. nih.gov The pyrazole scaffold is often seen as a key pharmacophore in the design of potential tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net A novel pyrazole compound, PTA-1, was also shown to disrupt microtubule organization and inhibit tubulin polymerization, further establishing this as a key anticancer mechanism for this class of compounds. researchgate.net

In Vitro Anti-inflammatory Efficacy in Biochemical and Cellular Assays

The anti-inflammatory potential of pyrazole derivatives, including those structurally related to 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine, has been extensively evaluated through various in vitro assays. These studies are crucial for understanding the mechanisms underlying their anti-inflammatory effects at the molecular and cellular levels.

A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. ijpsjournal.com For instance, a study in 2023 reported a 3-(trifluoromethyl)-5-arylpyrazole with a half-maximal inhibitory concentration (IC50) of 0.02 μM for COX-2, compared to 4.5 μM for the constitutive COX-1, highlighting its selectivity. ijpsjournal.com Another example is the well-known COX-2 selective inhibitor, celecoxib, which features a pyrazole core. ijpsjournal.comcu.edu.eg The anti-inflammatory activity of newly synthesized pyrazole derivatives is often compared to standard drugs like indomethacin (B1671933) and celecoxib. In one study, several novel pyrazole compounds exhibited potent anti-inflammatory properties, with some showing 61.12–62.67% inhibition of edema, comparable to indomethacin's 60.8%. cu.edu.eg One compound, in particular, demonstrated even greater activity than both indomethacin and celecoxib, with a 64.93% inhibition of edema. cu.edu.eg

Cellular assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly employed to assess the ability of compounds to suppress the production of pro-inflammatory cytokines. For example, some pyrazole derivatives have been shown to cause a significant reduction in interleukin-6 (IL-6) production. ijpsjournal.com

Beyond COX inhibition, some pyrazole derivatives exhibit a dual inhibitory effect on both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. A pyrazole-thiazole hybrid, for instance, demonstrated dual COX-2/5-LOX inhibition with IC50 values of 0.03 μM and 0.12 μM, respectively. ijpsjournal.com

The antioxidant properties of pyrazole derivatives can also contribute to their anti-inflammatory profile. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate radical scavenging activity, with some pyrazoles showing an IC50 value of 10 μM. ijpsjournal.com

Molecular docking studies further support the observed in vitro activities by predicting the binding interactions of pyrazole analogs with the active sites of enzymes like COX-2. nih.govijpsjournal.com These interactions, which can include hydrogen bonding and π-π stacking, are crucial for the ligand's residence time in the active site and, consequently, its inhibitory potency. nih.gov

A series of new pyrazole derivatives conjugated with various heterocyclic moieties were synthesized from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. Many of these compounds showed significant anti-inflammatory activities, with prostaglandin (B15479496) inhibition comparable to celecoxib. nih.gov

Table 1: In Vitro Anti-inflammatory and Related Activities of Pyrazole Derivatives

| Assay Type | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Biochemical Assay | COX-2 Inhibition | A 3-(trifluoromethyl)-5-arylpyrazole showed an IC50 of 0.02 μM. | ijpsjournal.com |

| Biochemical Assay | COX-1 Inhibition | A 3-(trifluoromethyl)-5-arylpyrazole showed an IC50 of 4.5 μM. | ijpsjournal.com |

| Cellular Assay | LPS-stimulated RAW 264.7 macrophages | Significant reduction in IL-6 production. | ijpsjournal.com |

| Biochemical Assay | Dual COX-2/5-LOX Inhibition | A pyrazole-thiazole hybrid had IC50 values of 0.03 μM (COX-2) and 0.12 μM (5-LOX). | ijpsjournal.com |

| Biochemical Assay | DPPH radical scavenging | An IC50 of 10 μM was observed for a pyrazole derivative. | ijpsjournal.com |

| In Vivo Model | Carrageenan-induced paw edema | Some new pyrazoles showed 61.12–62.67% edema inhibition, comparable to indomethacin (60.8%). | cu.edu.eg |

| In Vivo Model | Carrageenan-induced paw edema | One compound showed 64.93% edema inhibition, exceeding both indomethacin and celecoxib. | cu.edu.eg |

Enzyme Inhibition and Receptor Modulation Studies

The therapeutic potential of pyrazole derivatives extends to their ability to modulate the activity of various enzymes and receptors involved in a range of physiological and pathological processes.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. biomolther.org The inhibition of CYP enzymes is a major cause of drug-drug interactions. biomolther.orgmdpi.com Pyrazole and its derivatives have been shown to interact with and, in some cases, inhibit CYP enzymes.

Structural differences among pyrazole molecules significantly influence their binding interactions with CYP enzymes like CYP2E1. nih.gov For instance, the presence and size of substituents on the pyrazole ring affect the affinity for the catalytic site. While pyrazole itself has a moderate affinity for the CYP2E1 catalytic site, the introduction of a methyl group can improve this affinity. nih.gov However, having methyl groups at both positions 3 and 5 can block binding. nih.gov Fusing the pyrazole ring to a benzene (B151609) or cyclohexane (B81311) ring has been shown to greatly increase affinity. nih.gov

Some pyrazole derivatives can induce certain CYP isoforms. For example, pyrazole and its derivatives with a hydroxyl group or a halogen at the 4-position can increase the levels of hepatic microsomal coumarin (B35378) 7-hydroxylase, which is due to an increase in the microsomal P450Coh and its corresponding mRNA. nih.gov Conversely, some pyrazoles can decrease the levels of other P450s like P450ac. nih.gov

It's important to note that the interaction of pyrazoles with CYPs is complex. Some pyrazoles can act as mixed cooperative inhibitors, where their binding can rescue the enzyme from substrate inhibition. nih.gov

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway. nih.gov Its inhibition is considered a promising strategy for the management of type 2 diabetes mellitus. nih.gov A library of 22 pyrazole derivatives was evaluated for their activity against human PTP1B. nih.gov The results indicated that the presence of additional benzene rings as functional groups on the pyrazole moiety enhances the ability of these compounds to inhibit PTP1B. nih.gov

The most potent inhibitors identified in this study were 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole and 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole, which acted as noncompetitive inhibitors. nih.gov These active compounds also showed selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP). nih.gov Molecular docking analyses suggested that these inhibitors interact with key residues in the PTP1B active site, including TYR46, ASP48, PHE182, ALA217, and ILE219. nih.gov

Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. bohrium.com Pyrazole-based compounds have emerged as a significant class of kinase inhibitors. bohrium.comnih.govmdpi.com

A novel series of 1,3,4-triarylpyrazoles demonstrated significant anticancer activity, with one compound showing potent inhibitory effects against a panel of protein kinases including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. bohrium.com Molecular docking studies suggested that this compound binds to the ATP-binding sites of these kinases. bohrium.com The pyrazole moiety often acts as a hinge-binding scaffold in kinase inhibitors. mdpi.com

The substitution pattern on the pyrazole ring can significantly influence the kinase inhibition profile and selectivity. For instance, in a series of pyrazolo[3,4-g]isoquinolines, the introduction of an alkyl group at the 4-position led to a shift in the kinase inhibition profile, with a preference for inhibiting CLK1, CDK9, and GSK3 over Haspin. nih.gov

The pyrazole scaffold is a key feature in several approved and investigational kinase inhibitors, such as Ruxolitinib (a JAK1/JAK2 inhibitor) and Gandotinib (a JAK2 inhibitor). mdpi.com

Table 2: Kinase Inhibition by Pyrazole Derivatives

| Pyrazole Derivative Class | Target Kinases | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Broad-spectrum kinase inhibition at 100 μM. | bohrium.com |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK3 | Alkylation at the 4-position altered kinase selectivity. | nih.gov |

| 3-Amino-1H-pyrazole-based inhibitors | CDK2, CDK5, JNK3 | Potent inhibition with KD values in the nanomolar range. | mdpi.com |

| Pyrazole-based Akt1 inhibitor | Akt1 | Ki value of 0.08 nM. | nih.gov |

The biological activities of pyrazole derivatives are not limited to the aforementioned targets. They have been reported to interact with a variety of other enzymes and receptors.

Some pyrazole derivatives have shown angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov For example, one derivative exhibited an IC50 value of 0.123 mM. nih.gov

In the realm of antidiabetic research, pyrazole derivatives have been evaluated for their ability to inhibit α-glucosidase and α-amylase. Two synthesized pyrazoles, Pyz-1 and Pyz-2, showed potent inhibition of these enzymes with IC50 values comparable to the standard drug Acarbose. nih.gov These compounds also demonstrated remarkable inhibitory ability against xanthine (B1682287) oxidase, with IC50 values of 24.32 ± 0.78 and 10.75 ± 0.54 µM, respectively. nih.gov

Furthermore, pyrazole derivatives have been investigated for their potential as neuroprotective agents and cholecystokinin-1 receptor antagonists. nih.gov

Other Reported In Vitro Biological Activities of Pyrazole Derivatives

The versatility of the pyrazole scaffold has led to the discovery of a broad spectrum of other in vitro biological activities. researchgate.netacademicstrive.comresearchgate.net These include:

Antimicrobial activity: Pyrazoles have shown efficacy against various bacterial and fungal strains. researchgate.netnih.gov

Anticancer activity: Besides kinase inhibition, pyrazole derivatives exhibit anticancer effects through mechanisms like apoptosis induction and disruption of microtubule function. researchgate.net

Antiviral activity: Certain pyrazole derivatives have been identified as potential antiviral agents. researchgate.netnih.gov

Antioxidant activity: Many pyrazole derivatives possess antioxidant and radical scavenging properties. researchgate.netnih.gov

Anticonvulsant activity: The pyrazole nucleus is found in compounds with anticonvulsant properties. nih.gov

The diverse biological profile of pyrazole derivatives underscores their importance in medicinal chemistry and drug discovery. academicstrive.com Continued exploration of compounds like this compound and its analogs is likely to yield novel therapeutic agents for a wide range of diseases.

Antidiabetic Potentials

The management of diabetes mellitus is a critical area of research, and the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy. Pyrazole derivatives have emerged as a promising class of compounds with potential antidiabetic activity.

Research into various pyrazole derivatives has demonstrated their ability to inhibit these key enzymes. For instance, a study on acyl pyrazole sulfonamides revealed potent α-glucosidase inhibitory activity, with all tested compounds showing higher potency than the standard drug, acarbose. frontiersin.org The IC50 values for these compounds ranged from 1.13 to 28.27 µM, compared to acarbose's IC50 of 35.1 ± 0.14 µM. frontiersin.org The structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the acyl group significantly influenced the inhibitory activity. frontiersin.org

Furthermore, pyrazole-indole conjugates have been investigated for their in vitro antidiabetic effects. mdpi.com One particular pyrazole-indole derivative, 14b, exhibited strong inhibitory activity against both α-amylase and α-glucosidase. mdpi.com This highlights the potential of hybrid molecules incorporating the pyrazole scaffold.

In another study, two synthesized pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), were evaluated for their inhibitory effects on α-glucosidase and α-amylase. nih.govnih.gov Both compounds showed potent inhibition against both enzymes. nih.govnih.gov

While direct studies on the antidiabetic potential of this compound are limited, the findings from related pyrazole derivatives suggest that this compound and its analogs could be promising candidates for the development of new antidiabetic agents. The ethoxyphenyl group may play a role in modulating the compound's interaction with the active sites of α-amylase and α-glucosidase.

Table 1: In Vitro Antidiabetic Activity of Selected Pyrazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Acyl Pyrazole Sulfonamide (5a) | α-Glucosidase | 1.13 ± 0.01 | frontiersin.org |

| Pyrazole-Indole Conjugate (14b) | α-Amylase | 4.21 ± 0.03 (µg/mL) | mdpi.com |

| Pyrazole-Indole Conjugate (14b) | α-Glucosidase | 2.76 ± 0.01 (µg/mL) | mdpi.com |

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 | nih.govnih.gov |

| Pyz-1 | α-Amylase | 119.3 ± 0.75 | nih.govnih.gov |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 | nih.govnih.gov |

| Pyz-2 | α-Amylase | 120.2 ± 0.68 | nih.govnih.gov |

| Acarbose (Standard) | α-Glucosidase | 72.58 ± 0.68 | nih.govnih.gov |

| Acarbose (Standard) | α-Amylase | 115.6 ± 0.574 | nih.govnih.gov |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. Pyrazole derivatives have been investigated for their antioxidant potential.

A study focused on a series of novel 3-(4-ethoxyphenyl)-5-(4-substituted)-4,5-dihydro-1H-pyrazole derivatives demonstrated their in vitro antioxidant activity using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide free radical scavenging assays. ijrps.comijrps.com The results indicated that several of these compounds possess moderate to good antioxidant activity when compared to the standard, ascorbic acid. ijrps.comijrps.com

Notably, a derivative with a methoxy (B1213986) group (EH2) exhibited potent antioxidant activity, with IC50 values of 9.02 µg/mL in the DPPH assay and 9.44 µg/mL in the hydrogen peroxide assay. ijrps.comijrps.com Another derivative with a hydroxy group (EH9) also showed significant antioxidant potential. ijrps.comijrps.com The study suggested that the presence of electron-donating groups on the pyrazole scaffold enhances antioxidant activity. ijrps.com

The antioxidant capacity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton of the pyrazole ring. nih.gov The presence of the ethoxyphenyl group in the target compound may further contribute to its antioxidant properties by modulating its electronic and steric characteristics.

Table 2: In Vitro Antioxidant Activity of 3-(4-ethoxyphenyl)-5-(4-substituted)-4,5-dihydro-1H-pyrazole Derivatives

| Compound Code | Substituent | DPPH Scavenging IC50 (µg/mL) | H2O2 Scavenging IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| EH1 | -H | 28.14 | 30.11 | ijrps.comijrps.com |

| EH2 | 4-OCH3 | 9.02 | 9.44 | ijrps.comijrps.com |

| EH3 | 4-CH3 | 24.18 | 26.23 | ijrps.comijrps.com |

| EH4 | 4-Cl | 40.21 | 42.18 | ijrps.comijrps.com |

| EH5 | 4-Br | 48.11 | 50.29 | ijrps.comijrps.com |

| EH6 | 4-F | 35.16 | 37.14 | ijrps.comijrps.com |

| EH7 | 4-NO2 | 55.23 | 57.82 | ijrps.comijrps.com |

| EH8 | 2,4-di-Cl | 32.19 | 34.22 | ijrps.comijrps.com |

| EH9 | 4-OH | 12.41 | 14.56 | ijrps.comijrps.com |

| EH10 | 2-OH | 18.15 | 20.17 | ijrps.comijrps.com |

| EH11 | 2-NO2 | 60.17 | 62.33 | ijrps.comijrps.com |

| Ascorbic Acid (Standard) | - | 8.81 | 7.65 | ijrps.comijrps.com |

Antiviral Activity

The search for novel antiviral agents is a continuous effort in the face of emerging and recurring viral infections. Pyrazole derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses. nih.govnih.gov

Studies have shown that pyrazole-containing compounds can be effective against viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV-1), and influenza viruses. nih.govnih.gov For example, a class of 1,3,4-trisubstituted pyrazoles was identified as a potent inhibitor of HCV, with one of the most potent compounds having an EC50 value of 0.11 μM. nih.gov

In the context of coronaviruses, hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds showed promising antiviral activity in plaque reduction and viral inhibition assays. rsc.org

Furthermore, the antiviral potential of 1,3,5-triphenyl-4,5-dihydropyrazole derivatives against Yellow Fever Virus (YFV) has been explored. nih.gov Several of these compounds exhibited specific activity against YFV with EC50 values in the low micromolar range. nih.gov

Antidepressant Activity

Depression is a widespread mental health disorder, and there is an ongoing need for new and improved antidepressant medications. Pyrazoline derivatives, which are dihydro derivatives of pyrazole, have been identified as promising candidates for the treatment of depression, often acting as monoamine oxidase (MAO) inhibitors. nih.gov MAO is a key enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine, and its inhibition can alleviate depressive symptoms.

Several studies have reported that pyrazoline-containing molecules exhibit potential antidepressant effects with selectivity for MAO isoforms. nih.gov The forced swim test (FST) is a common behavioral model used to evaluate the antidepressant efficacy of new compounds in rodents. nih.gov A reduction in the duration of immobility in this test is indicative of an antidepressant-like effect. frontiersin.orgmdpi.com

Research on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives has demonstrated their amine oxidase inhibitory activity. dntb.gov.ua Specifically, some of these compounds have shown potent MAO inhibitory effects. researchgate.net The substitution pattern on the pyrazoline ring plays a crucial role in determining the potency and selectivity of MAO inhibition. researchgate.net